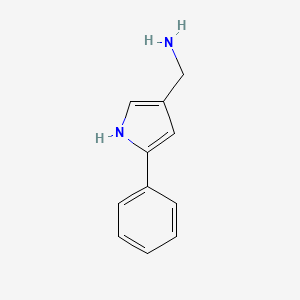
N'-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features an anthracene moiety, which is known for its aromatic properties, and a sulfonohydrazide group, which is often used in various chemical reactions due to its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between anthracene-9-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol medium under reflux conditions. The reaction mixture is heated to around 80°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonohydrazides.
Aplicaciones Científicas De Investigación
N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the synthesis of advanced materials, including optoelectronic devices and sensors
Mecanismo De Acción
The mechanism of action of N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as a catalyst in certain chemical reactions, facilitating the formation of desired products .
Comparación Con Compuestos Similares
Similar Compounds
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Similar structure but with a methoxy group instead of a sulfonohydrazide group.
2-Anthracen-9-ylmethylene-N-ethylhydrazinecarbothioamide: Contains a thiosemicarbazone group instead of a sulfonohydrazide group
Uniqueness
N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide is unique due to its combination of an anthracene moiety and a sulfonohydrazide group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
10273-86-6 |
|---|---|
Fórmula molecular |
C22H18N2O2S |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H18N2O2S/c1-16-10-12-19(13-11-16)27(25,26)24-23-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15,24H,1H3/b23-15+ |
Clave InChI |
GRTHRNWYJRZGOB-HZHRSRAPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
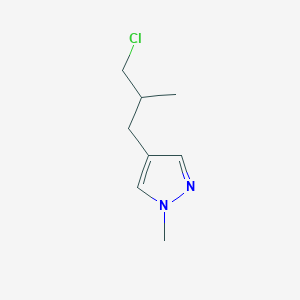

![Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester](/img/structure/B13144774.png)
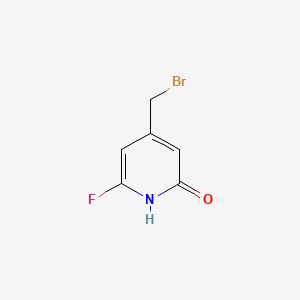
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)
![(R)-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate](/img/structure/B13144793.png)
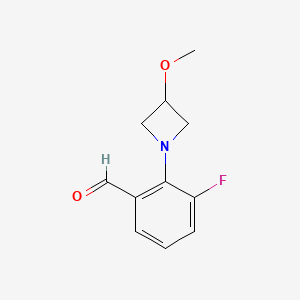
![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
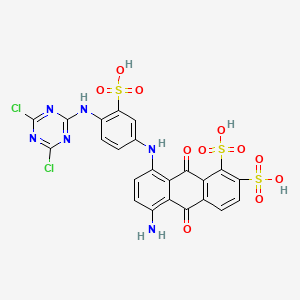
![2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B13144806.png)
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)
